molecular formula C23H22N4O4S B2634373 N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-57-1

N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Cat. No.: B2634373
CAS No.: 688054-57-1
M. Wt: 450.51
InChI Key: DSRAITHESDWDIA-UHFFFAOYSA-N
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Description

N-[2-(1H-Indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a structurally complex heterocyclic compound featuring a hybrid scaffold combining indole, quinazoline, dioxolane, and sulfanylidene moieties. The molecule’s core includes a fused [1,3]dioxolo[4,5-g]quinazolin system with a sulfanylidene (C=S) group at position 6 and a ketone at position 6. The indole moiety is linked via a butanamide chain, which may enhance bioavailability or target-specific interactions.

Properties

CAS No.

688054-57-1

Molecular Formula

C23H22N4O4S

Molecular Weight

450.51

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C23H22N4O4S/c28-21(24-8-7-14-12-25-17-5-2-1-4-15(14)17)6-3-9-27-22(29)16-10-19-20(31-13-30-19)11-18(16)26-23(27)32/h1-2,4-5,10-12,25H,3,6-9,13H2,(H,24,28)(H,26,32)

InChI Key

DSRAITHESDWDIA-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CNC5=CC=CC=C54

solubility

not available

Origin of Product

United States

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a unique structural arrangement that combines an indole moiety , a quinazoline derivative , and a butanamide group . The indole structure is prevalent in many natural products and pharmaceuticals, while the quinazoline component is noted for diverse pharmacological properties. This combination suggests possible interactions with various biological targets, indicating its potential as a candidate for further medicinal chemistry research.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Cellular Receptor Interaction : The indole moiety may engage with cellular receptors involved in signaling pathways.
  • Enzyme Inhibition : The quinazoline derivative has shown potential in inhibiting specific enzymes that are crucial for cellular proliferation.
  • Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells, making it a candidate for oncology applications.

Biological Activity Data

The following table summarizes key biological activities observed in studies involving this compound:

Biological ActivityTarget/OrganismObservations
AntiproliferativeA549 cancer cellsSignificant suppression of growth compared to non-tumor cells .
AntimicrobialStaphylococcus aureus (MRSA)MIC as low as 0.98 μg/mL against MRSA strains .
Biofilm InhibitionS. aureusEffective in inhibiting biofilm formation .

Case Study 1: Anticancer Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed preferential suppression of rapidly dividing A549 cells compared to slower-growing fibroblasts, indicating selective cytotoxicity towards cancerous cells .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial properties of related compounds against Mycobacterium tuberculosis and MRSA. The compounds displayed promising results with low MIC values, suggesting strong antibacterial activity and potential for treating resistant strains . The ability to inhibit biofilm formation also highlights their therapeutic relevance in treating chronic infections associated with biofilms.

Scientific Research Applications

Structural Features

The unique structural features of this compound include:

  • An indole moiety known for its presence in numerous natural products and pharmaceuticals.
  • A quinazoline derivative recognized for diverse pharmacological properties.

These structural elements suggest potential interactions with various biological targets, warranting further investigation into their therapeutic implications.

Antitumor Activity

Research indicates that derivatives of indole and quinazoline compounds exhibit significant antitumor activity. For instance, analogs of N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene) have shown efficacy against solid tumors, including colorectal and lung cancers. A study highlighted the need for novel agents due to the limitations of existing chemotherapy options like 5-fluorouracil in treating refractory tumors .

Antimicrobial Properties

The compound's structural components may also confer antimicrobial properties. Recent studies have evaluated its activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The synthesis of related compounds demonstrated promising antibacterial effects, suggesting that N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene) could be a candidate for further development in antimicrobial therapy .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, derivatives of N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene) were tested against human colorectal cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. These findings support the potential use of this compound as an adjunctive treatment option in oncology .

Case Study 2: Antimicrobial Activity Against MRSA

A series of experiments assessed the antimicrobial activity of N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene) against MRSA strains. The compound exhibited significant inhibitory concentrations (MIC values), outperforming several standard antibiotics. This suggests its potential role in treating resistant bacterial infections .

Comparison with Similar Compounds

A. 2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (Compound 4, )

  • Structure : Combines indole with a 1,3,4-oxadiazole ring bearing a thiol (-SH) group.
  • The sulfanylidene (C=S) group in the target compound versus the thiol (-SH) in Compound 4 may alter redox activity and metal-chelating properties.
  • Synthesis : Compound 4 was synthesized via cyclization of thiosemicarbazides, whereas the target compound likely requires multi-step fusion of dioxolane and quinazoline rings .

B. 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives (Compounds 7a and 7b, )

  • Structure: Pyrazole-thiophene hybrids with amino, hydroxy, and cyano/ester substituents.
  • Key Differences: The target compound’s quinazoline-dioxolane core offers a larger planar surface compared to the pyrazole-thiophene system, possibly influencing DNA intercalation or protein-binding affinity. The butanamide linker in the target compound may improve solubility relative to the cyano/ester groups in 7a/7b.

Physicochemical and Pharmacological Comparisons

Property Target Compound Compound 4 Compounds 7a/7b
Core Structure Dioxolane-quinazoline + indole-ethylamide Indole-oxadiazole-thiol Pyrazole-thiophene
Key Functional Groups Sulfanylidene (C=S), ketone Thiol (-SH) Amino, hydroxy, cyano/ester
Molecular Weight ~520–550 g/mol (estimated) 189 g/mol (C10H11N3O) ~250–300 g/mol
Potential Bioactivity Kinase inhibition (hypothesized) Antimicrobial/antioxidant Anticancer (via thiophene)
Solubility Moderate (amide linker) Low (thiol aggregation) Variable (polar substituents)

Research Findings and Hypotheses

  • Target Compound : The sulfanylidene group may act as a hydrogen-bond acceptor, while the indole moiety could facilitate interactions with tryptophan-binding pockets in enzymes. The dioxolane ring may enhance metabolic stability compared to simpler oxadiazoles .
  • Compound 4 : Demonstrated moderate antimicrobial activity in preliminary assays, attributed to the thiol group’s nucleophilic reactivity .
  • Compounds 7a/7b: Exhibited cytotoxicity in cancer cell lines, likely due to the electron-withdrawing cyano/ester groups enhancing DNA damage .

Q & A

Q. How can researchers design structure-activity relationship (SAR) studies to identify critical pharmacophores?

  • Methodological Answer : Synthesize analogs with systematic modifications (e.g., indole → azaindole; dioxolo → furano). Test in parallel against primary (e.g., GABAA_A) and counter-screens (e.g., serotonin receptors). Use Free-Wilson analysis or 3D-QSAR (CoMFA) to map substituent contributions. Prioritize groups with >5-fold potency improvements .

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